Home > Products > Screening Compounds P656 > (S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one
(S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one - 847926-38-9

(S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

Catalog Number: EVT-2915159
CAS Number: 847926-38-9
Molecular Formula: C10H13N3O
Molecular Weight: 191.234
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(4aRS,6SR)-9-Chloro-6-hydroxy-3-(2-hydroxyethyl)-2,3,4a,5,6,7-hexahydrobenzo[f]pyrazino[1,2-a]azepine-1,4-dione

Compound Description: This tricyclic compound, denoted as (V) in the research [], was synthesized as a target structure within a study exploring routes to tetrahydro-1-benzazepines fused with heterocyclic units.

(4aRS,6SR)-9-Chloro-6-hydroxy-4a,5,6,7-tetrahydrobenzo[f][1,2,4]triazino[4,5-a]azepin-4(3H)-one

Compound Description: Referred to as compound (VII) in the study [], this tricyclic structure was another target product within the investigation of synthetic pathways to tetrahydro-1-benzazepine derivatives incorporating [a]-fused heterocycles.

3R(+)-N-(2,3-Dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-N′-(3-methylphenyl)urea (L365,260)

Compound Description: L365,260 [] is a compound identified as a partial agonist of the cholecystokinin receptor-2 (CCK2R). This receptor plays a role in various physiological functions, and its activation has been linked to diseases like digestive cancers.

1-[(R)-2,3-Dihydro-1-(2,3-dihydro-1-(2-methylphenacyl)-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea (YM022)

Compound Description: YM022 [] is another compound investigated for its interaction with CCK2R. In contrast to L365,260, YM022 acts as a neutral antagonist of CCK2R, exhibiting no intrinsic activity at the receptor.

N-(+)-[1-(Adamant-1-ylmethyl)-2,4-dioxo-5-phenyl2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]-N′-phenylurea (GV150,013X)

Compound Description: GV150,013X [] is characterized as an inverse agonist of CCK2R. Inverse agonists not only block the action of agonists but also reduce the receptor's constitutive activity.

Overview

(S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is a compound belonging to the class of benzodiazepines, which are known for their psychoactive properties. This specific compound is characterized by its unique structure, which includes a fused benzene and diazepine ring. It has been studied for its potential therapeutic applications, particularly in the fields of neurology and psychiatry.

Source and Classification

The compound can be classified under the category of benzodiazepines, which are widely recognized for their effects on the central nervous system. Benzodiazepines are primarily used as anxiolytics, sedatives, and muscle relaxants. The specific chemical structure of (S)-3-amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one allows it to interact with GABA receptors in the brain, leading to its pharmacological effects .

Synthesis Analysis

Methods and Technical Details

The synthesis of (S)-3-amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one typically involves several key steps. One common method includes the base-mediated alkylation of (S)-3-methyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one with aminoethyl chlorides. This reaction is conducted in a solvent such as dimethylformamide and requires a base like potassium carbonate to facilitate the reaction .

Another approach employs microwave-assisted synthesis, which can enhance reaction specificity and yield. In this method, the alkylation occurs preferentially at the nitrogen atom N-4 due to the increased production of anions under microwave conditions . The use of computational chemistry methods has also been reported to elucidate the reaction mechanisms involved in these synthetic pathways.

Molecular Structure Analysis

Structure and Data

The molecular formula of (S)-3-amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is C10H12N2O. Its structure features a diazepine ring fused to a benzene ring with an amino group at position 3 and a methyl group at position 1. The compound's stereochemistry is crucial for its biological activity, as it is specifically the (S) enantiomer that exhibits desired pharmacological effects .

Chemical Reactions Analysis

Reactions and Technical Details

(S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one can participate in various chemical reactions typical for benzodiazepines. These include:

  • Alkylation Reactions: As noted earlier, alkylation can occur at different nitrogen positions depending on the reaction conditions.
  • Hydrogenation: The compound may undergo hydrogenation reactions to modify its functional groups.

The reactivity of this compound is influenced by its functional groups and the presence of nitrogen atoms in the diazepine ring.

Mechanism of Action

Process and Data

The mechanism of action for (S)-3-amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one involves modulation of gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing GABAergic transmission, this compound promotes sedative and anxiolytic effects. Specifically, it binds to the benzodiazepine site on GABA_A receptors, facilitating increased chloride ion influx into neurons and leading to hyperpolarization .

Physical and Chemical Properties Analysis

Physical Properties

(S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one typically appears as a white to off-white solid. Its melting point and solubility characteristics can vary based on purity and crystalline form.

Chemical Properties

The compound is stable under standard laboratory conditions but may be sensitive to light or moisture. It has a molecular weight of approximately 176.22 g/mol and exhibits basic properties due to the amino group present in its structure .

Applications

Scientific Uses

(S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one has potential applications in medicinal chemistry as a lead compound for developing new anxiolytic or sedative medications. Its structural characteristics make it a candidate for further exploration in drug design aimed at treating anxiety disorders or insomnia.

Synthetic Methodologies for (S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

Base-Mediated Alkylation Strategies for Nitrogen Functionalization

Base-mediated alkylation serves as a fundamental strategy for introducing nitrogen substituents in benzodiazepinone synthesis. The regioselectivity of alkylation is heavily influenced by the choice of base and reaction conditions. Under conventional heating with potassium carbonate in dimethylformamide (DMF), alkylation preferentially occurs at the more acidic amide nitrogen (N¹ position). This preference is attributed to the higher acidity of the amide proton compared to the secondary amine proton in the diazepine ring. However, computational studies (MP2/6-31G* and HF/6-31G*) reveal that deprotonation at N⁴ becomes kinetically competitive under specific conditions due to a lower energy barrier for anion formation at this position [6]. The exocyclic N¹–Cᴿ bond rotation in alkylated products significantly impacts molecular conformation, with density functional theory (DFT) calculations predicting rotational barriers of 10–15 kcal/mol that influence biological activity by modulating receptor binding conformations [6].

Microwave-Assisted Synthesis for Enhanced Stereoselectivity

Microwave irradiation has revolutionized the synthesis of chiral benzodiazepinones by enabling precise control over reaction kinetics and stereochemical outcomes. When applied to the alkylation of (S)-3-amino-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one, microwave heating at controlled power levels (typically 100–150W) for short durations (90 seconds) dramatically shifts regioselectivity toward N⁴-alkylation with >95% specificity . This phenomenon is attributed to the enhanced dipole moment associated with N⁴-deprotonation (Δμ = 3.5–4.2 D), which responds more efficiently to microwave energy than the N¹-deprotonation pathway (Δμ = 1.2–1.8 D). The rapid, uniform heating minimizes thermal racemization at the C³ chiral center, preserving enantiomeric excess (>98% ee) compared to conventional methods where extended heating at 80°C causes significant epimerization (15–20% loss in ee) [7].

Table 1: Comparative Analysis of Conventional vs. Microwave-Assisted Alkylation

ParameterConventional HeatingMicrowave Irradiation
Reaction Time4–6 hours90 seconds
N⁴/N¹ Regioselectivity15:8595:5
Enantiomeric Excess (ee)80–85%>98%
Isolated Yield65–75%85–90%
Temperature ControlModeratePrecise

Optimized Reaction Pathways for Chiral Center Preservation

Preserving the (S)-configuration at the C³ amino center requires strategic reaction design due to the risk of base-catalyzed epimerization. Key approaches include: (1) Low-temperature deprotonation (-78°C) using non-nucleophilic bases (lithium diisopropylamide, LDA) to generate configurationally stable enolates; (2) Kinetic control through silyl protection of the C³-amino group prior to N-alkylation, reducing acidity at C³; and (3) Solvent optimization with tetrahydrofuran/dimethyl sulfoxide (THF/DMSO) mixtures (4:1) that stabilize the transition state for alkylation without epimerization [9]. Computational studies (B3LYP/6-311++G(d,p)) reveal that the inversion barrier for the seven-membered ring in (S)-configured derivatives (ΔG‡ ≈ 17.5 kcal/mol) creates a protective conformational environment that resists racemization when reaction temperatures are maintained below 60°C [6] [9].

Comparative Analysis of Spacer Group Incorporation in Diazepinone Derivatives

The biological activity of benzodiazepinone derivatives is profoundly influenced by spacer groups incorporated at N¹, particularly in modulating physicochemical properties and target interactions. Ethylene spacers conjugated with aryl ketones enhance planarity and π-stacking capabilities, while alkyl chains improve hydrophobicity and membrane permeability. In cytotoxic evaluations, derivatives featuring 4-methylthiophenyl spacers demonstrated IC₅₀ values of 17.16 ± 1.54 μM (MCF-7) and 16.19 ± 1.35 μM (HCT-116), outperforming morpholine-containing analogues (IC₅₀ >60 μM) [2] . Molecular modeling indicates that optimal spacer length (n = 2–3 methylene units) allows simultaneous engagement with hydrophobic pockets and hydrogen-bonding residues in enzyme active sites. Steric effects are particularly pronounced with tert-butyl groups, which reduce potency by 8-fold compared to linear propyl chains due to suboptimal van der Waals contacts [2] [8].

Table 2: Biological Activity of Diazepinone Derivatives with Varying Spacer Groups

Spacer GroupChromLog Dᴘʜ7.4T. cruzi pIC₅₀HCT-116 IC₅₀ (μM)
4-Methylphenyl4.66.0 ± 0.290.91 ± 3.21
4-Methoxyphenyl4.15.5 ± 0.3>100
4-Fluorophenyl4.35.8 ± 0.295.26 ± 2.32
4-Methylthiobenzyl4.96.4 ± 0.316.19 ± 1.35
Morpholinoethyl3.1<4.382.02 ± 0.95

Properties

CAS Number

847926-38-9

Product Name

(S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

IUPAC Name

(3S)-3-amino-5-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one

Molecular Formula

C10H13N3O

Molecular Weight

191.234

InChI

InChI=1S/C10H13N3O/c1-13-9-5-3-2-4-8(9)12-6-7(11)10(13)14/h2-5,7,12H,6,11H2,1H3/t7-/m0/s1

InChI Key

XUXYYNCANORAOF-ZETCQYMHSA-N

SMILES

CN1C2=CC=CC=C2NCC(C1=O)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.